molecular formula C10H16O B14707779 2,5-Methano-1H-inden-1-ol, octahydro- CAS No. 20557-92-0

2,5-Methano-1H-inden-1-ol, octahydro-

Cat. No.: B14707779
CAS No.: 20557-92-0
M. Wt: 152.23 g/mol
InChI Key: AFELFXQFKNDFLD-UHFFFAOYSA-N
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Description

2,5-Methano-1H-inden-1-ol, octahydro- is a chemical compound with the molecular formula C10H16OThis compound is also referred to as Protoadamantane and Isoadamantane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Methano-1H-inden-1-ol, octahydro- typically involves the hydrogenation of 2,5-Methano-1H-indene, octahydro-. The hydrogenation process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2,5-Methano-1H-inden-1-ol, octahydro- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Methano-1H-inden-1-ol, octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Methano-1H-inden-1-ol, octahydro- has a wide range of applications in scientific research:

    Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Methano-1H-inden-1-ol, octahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Methano-1H-inden-1-ol, octahydro- is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

20557-92-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

tricyclo[4.3.1.03,8]decan-2-ol

InChI

InChI=1S/C10H16O/c11-10-8-4-6-1-2-9(10)7(3-6)5-8/h6-11H,1-5H2

InChI Key

AFELFXQFKNDFLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1CC(C3)C2O

Origin of Product

United States

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